2-hydroxy-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 3-hydroxy-4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting its function and leading to potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]-benzohydrazide
- 2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H13N3O5 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O5/c19-13-8-10(6-7-12(13)18(22)23)9-16-17-15(21)14(20)11-4-2-1-3-5-11/h1-9,14,19-20H,(H,17,21)/b16-9+ |
InChI Key |
NVYBJIDPZBZUAM-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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